

# Application Notes and Protocols: Gadoquatrane for Enhanced Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gadoquatrane** (BAY 1747846) is a novel tetrameric, macrocyclic, gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).[1][2][3][4] Its unique molecular structure results in high r1-relaxivity and exceptional stability, allowing for a significant reduction in the required gadolinium dose compared to conventional GBCAs.[5] This document provides detailed application notes and protocols for the use of **Gadoquatrane** in both high-field and low-field MRI systems, summarizing key performance data and experimental methodologies.

The trend in clinical MRI is moving towards higher magnetic field strengths (3T and above) to achieve higher signal-to-noise ratio (SNR) and improved spatial resolution. However, the relaxivity of some GBCAs, and thus their effectiveness, can be field-dependent. Conversely, there is a renewed interest in low-field MRI systems (below 1T) due to their lower cost and potential for point-of-care applications. Understanding the performance of a contrast agent across different field strengths is therefore crucial. **Gadoquatrane** has been shown to maintain high r1-relaxivity across a clinically relevant range of magnetic field strengths.

## Data Presentation Physicochemical Properties of Gadoquatrane



| Property                                     | Value                              | Reference    |
|----------------------------------------------|------------------------------------|--------------|
| Molecular Structure                          | Tetrameric, macrocyclic Gd complex |              |
| Inner Sphere Water Molecules (q)             | 1 per Gd                           |              |
| Solubility (in 10 mM Tris-HCl, pH 7.4)       | 1.43 mol Gd/L                      |              |
| Hydrophilicity (logP in 1-<br>butanol/water) | -4.32                              | <del>-</del> |
| Protein Binding                              | Negligible                         | <del>-</del> |

## Relaxivity of Gadoquatrane in Human Plasma (37°C, pH

7.4)

| Magnetic Field Strength (Tesla) | r1-relaxivity per Gd<br>(mM <sup>-1</sup> s <sup>-1</sup> )     | r1-relaxivity per<br>molecule (mM <sup>-1</sup> s <sup>-1</sup> ) | Reference |
|---------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| 0.47 T                          | > 2-fold higher than established GBCAs                          | Not specified                                                     |           |
| 1.41 T                          | 11.8                                                            | 47.2                                                              | •         |
| 1.5 T                           | Not directly specified,<br>but preclinical studies<br>performed | Not specified                                                     |           |
| 3.0 T                           | 10.5                                                            | 41.9                                                              |           |
| up to 4.7 T                     | > 2-fold higher than gadobutrol                                 | Not specified                                                     |           |

## **Comparative Performance in Preclinical Models**

A preclinical study in a rat glioblastoma model at 1.5T demonstrated the superior performance of **Gadoquatrane** compared to other GBCAs.



| Comparison                            | Dose                                            | Outcome                                                                         | Reference |
|---------------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| Gadoquatrane vs.<br>Gadobutrol        | 0.1 mmol Gd/kg body<br>weight (same Gd<br>dose) | Significantly improved contrast enhancement                                     |           |
| Gadoquatrane vs. Gadoterate meglumine | 0.025 mmol Gd/kg vs.<br>0.1 mmol Gd/kg          | Similar contrast<br>enhancement with a<br>75% lower Gd dose<br>for Gadoquatrane |           |

## Experimental Protocols

## **Protocol 1: In Vitro Relaxivity Measurement**

This protocol outlines the steps to determine the r1-relaxivity of **Gadoquatrane** at different magnetic field strengths.

Objective: To measure the longitudinal relaxivity (r1) of **Gadoquatrane** in a solution (e.g., water or human plasma) at various magnetic field strengths.

#### Materials:

#### Gadoquatrane

- Solvent (e.g., purified water, human plasma)
- MRI system with variable field strength capabilities or access to multiple scanners with different field strengths
- Inversion recovery pulse sequence
- Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for precise Gd concentration determination.

#### Procedure:

• Sample Preparation: Prepare a series of **Gadoquatrane** solutions at different concentrations (e.g., 0.25, 0.5, and 0.75 mmol Gd/L) in the desired solvent.



- Concentration Verification: Accurately determine the gadolinium concentration in each sample using ICP-OES or ICP-MS.
- MRI Acquisition:
  - Place the samples in the MRI scanner.
  - Acquire T1 relaxation times for each sample using an inversion recovery pulse sequence at the desired magnetic field strength(s) (e.g., 0.5T, 1.5T, 3T).
- Data Analysis:
  - Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.
  - Plot the relaxation rates (R1) against the corresponding gadolinium concentrations.
  - The r1-relaxivity is the slope of the resulting linear regression line.

## **Protocol 2: In Vivo Imaging in a Rodent Tumor Model**

This protocol describes a general workflow for evaluating the contrast enhancement of **Gadoquatrane** in a preclinical tumor model.

Objective: To assess the in vivo efficacy of **Gadoquatrane** for tumor contrast enhancement in a rat glioblastoma model at a specific magnetic field strength (e.g., 1.5T).

#### Materials:

- Animal model (e.g., rats with induced glioblastoma)
- Gadoquatrane solution for injection
- Comparator GBCA (e.g., gadobutrol, gadoterate meglumine)
- MRI scanner (e.g., 1.5T clinical scanner) with a suitable animal coil (e.g., rat head coil).
- Anesthesia equipment
- Catheter for intravenous injection



#### Procedure:

- Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Secure the head in the coil.
- Pre-contrast Imaging: Acquire baseline T1-weighted MR images of the tumor region before contrast agent administration.
- Contrast Administration: Administer a single intravenous injection of Gadoquatrane at a specified dose (e.g., 0.025 or 0.1 mmol Gd/kg body weight). In comparative studies, other animals would receive the comparator agent.
- Post-contrast Imaging: Acquire a series of T1-weighted MR images at multiple time points after injection (e.g., immediately after, and at regular intervals) to assess the dynamics of contrast enhancement.
- Image Analysis:
  - Define regions of interest (ROIs) in the tumor and in healthy brain tissue.
  - Measure the signal intensity in these ROIs on both pre- and post-contrast images.
  - Calculate the contrast enhancement or contrast-to-noise ratio (CNR) to quantify the effect of the contrast agent.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of **Gadoquatrane** contrast enhancement in MRI.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gadoquatrane|High-Relaxivity MRI Contrast Agent [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Gadoquatrane for Enhanced Magnetic Resonance Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#gadoquatrane-use-in-high-field-versus-low-field-mri-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com